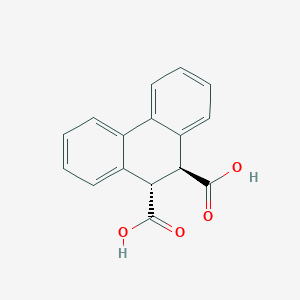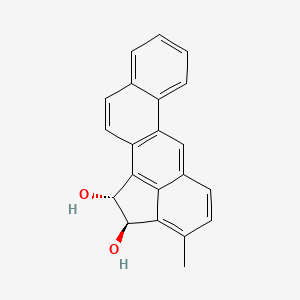![molecular formula C25H16Cl6N2S3 B14739790 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine CAS No. 6311-82-6](/img/structure/B14739790.png)
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is a chemical compound with the molecular formula C25H16Cl6N2S3 It is known for its unique structure, which includes a pyrimidine ring substituted with three (2,4-dichlorophenyl)methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichlorobenzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with the (2,4-dichlorophenyl)methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2,4-dichlorophenyl)methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenyl)methylsulfanyl]pyrimidine: A similar compound with fewer chlorine substitutions.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple (2,4-dichlorophenyl)methylsulfanyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6311-82-6 |
|---|---|
Formule moléculaire |
C25H16Cl6N2S3 |
Poids moléculaire |
653.3 g/mol |
Nom IUPAC |
2,4,6-tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-24(35-12-15-2-5-18(27)8-21(15)30)33-25(32-23)36-13-16-3-6-19(28)9-22(16)31/h1-10H,11-13H2 |
Clé InChI |
PJQKLADGGZQWLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
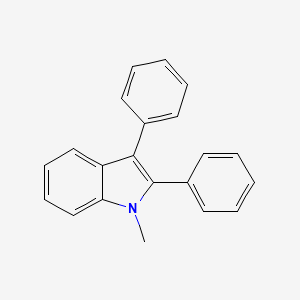

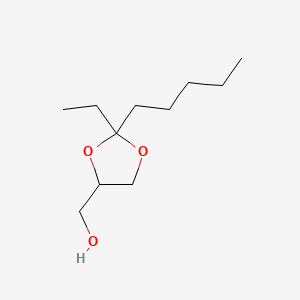
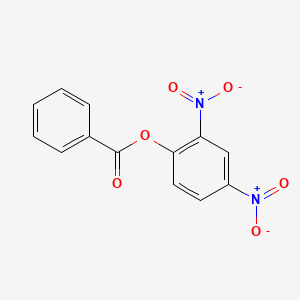
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
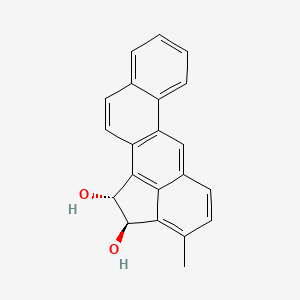
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
